
4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline, also known as CNPQ, is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Material Development
Quinazoline derivatives, including compounds like 4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline, play a crucial role in the synthesis and application of materials for electronic devices. These derivatives are integral in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, proving their importance in developing luminous small molecules and chelate compounds that exhibit photo- and electroluminescence. This utility spans across the creation of materials for nonlinear optical materials and colorimetric pH sensors, showcasing the broad spectrum of application in optoelectronics and photonics (Lipunova et al., 2018).
Medicinal Chemistry Innovations
In medicinal chemistry, quinazoline and its derivatives have been extensively studied for their biological activities. The quinazoline framework is foundational in the discovery of compounds with anticancer, antibacterial, anti-inflammatory, and antiviral properties. The modification of quinazoline cores with various bioactive moieties leads to the creation of potent medicinal agents. This adaptability has made quinazoline a versatile lead molecule in the synthesis of novel therapeutic agents, with significant antibacterial activity on common pathogens like Staphylococcus aureus and Escherichia coli. This research underscores the potential of quinazoline derivatives in combating antibiotic resistance and advancing drug development (Tiwary et al., 2016).
Pesticidal Activity Research
Quinazoline derivatives have been identified for their varied pesticidal activities, including antibacterial, antifungal, insecticidal, herbicidal, antiviral, and acaricidal effects. The introduction of different pharmacophores into the quinazoline framework has enabled the synthesis of derivatives with enhanced pesticidal activities. These advancements highlight the importance of quinazoline compounds in developing novel pesticides, offering a promising avenue for agricultural and environmental protection applications (Wang et al., 2017).
Eigenschaften
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N3O3/c16-10-7-8(22(23)24)5-6-12(10)25-13-9-3-1-2-4-11(9)20-14(21-13)15(17,18)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNVLMICKIQEFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

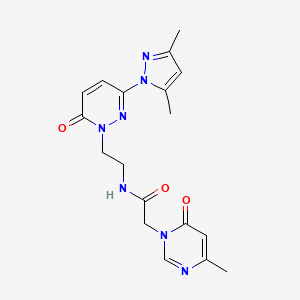
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)
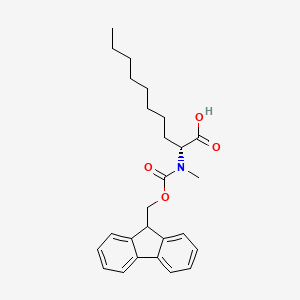
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)
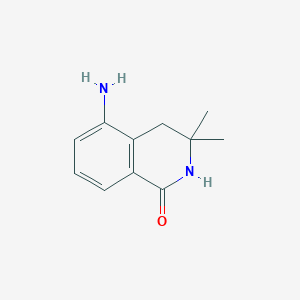
![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)
![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)
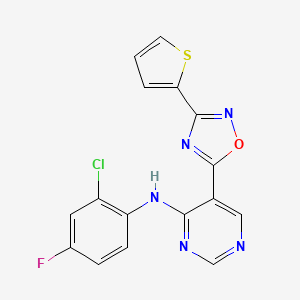
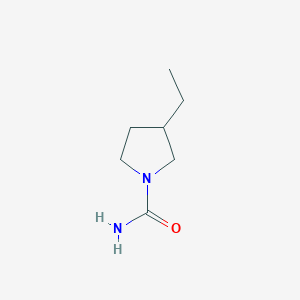

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)
